![molecular formula C17H17FN2O2 B6538908 N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide CAS No. 1060309-56-9](/img/structure/B6538908.png)
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide (DMF-FBA) is a small molecule that has been studied for its potential to act as a therapeutic agent for various diseases. It belongs to the class of substituted amides and has been found to have a range of unique properties. DMF-FBA has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-microbial agent, as well as its ability to modulate the activity of certain enzymes.
科学的研究の応用
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide has been studied for its potential to act as a therapeutic agent for various diseases. It has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its ability to modulate the activity of certain enzymes. In particular, N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide has been studied for its potential to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide has been studied for its ability to inhibit the growth of certain cancer cells.
作用機序
Target of Action
The primary target of F5097-0529 is the GSPT1 protein . GSPT1, also known as Eukaryotic Peptide Chain Release Factor, plays a crucial role in the termination of protein synthesis. It is involved in the recognition of the termination codons at the end of the mRNA sequence during protein synthesis .
Mode of Action
F5097-0529 is a first-in-class drug candidate designed to selectively deliver catalytic GSPT1 protein degraders to HER2-expressing tumor cells via antibody targeting . It leverages the Dual-Precision Targeted Protein Degradation (TPD²) approach, which is designed to use antibody-drug conjugates (ADCs) to precisely deliver and target intracellular proteins for degradation, leading to cancer cell death .
Biochemical Pathways
The compound affects the protein synthesis pathway by targeting the GSPT1 protein. By degrading GSPT1, F5097-0529 disrupts protein synthesis, leading to the death of HER2-expressing tumor cells .
Result of Action
The result of F5097-0529’s action is the selective degradation of GSPT1 in HER2-expressing tumor cells. This leads to disruption of protein synthesis and ultimately, the death of these cancer cells .
Action Environment
The action of F5097-0529 is influenced by the presence of HER2-expressing tumor cells. The compound is designed to selectively target these cells, so its efficacy is likely to be higher in environments where such cells are present
実験室実験の利点と制限
The advantages of using N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide in laboratory experiments include its simple synthesis process, its ability to inhibit the activity of certain enzymes, and its potential to act as a therapeutic agent for various diseases. However, there are some limitations to using N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide in laboratory experiments. For example, its mechanism of action is not fully understood, and its effects on the body are not yet fully understood. Additionally, there is a risk of toxicity associated with the use of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide in laboratory experiments.
将来の方向性
The potential for N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide to act as a therapeutic agent for various diseases is promising, and there are many future directions that can be explored. For example, further research can be conducted to better understand the mechanism of action of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide and its effects on the body. Additionally, further research can be conducted to investigate the potential of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide to be used as a drug delivery system or to be used in combination with other drugs to improve therapeutic efficacy. Additionally, research can be conducted to investigate the potential of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide to be used in the treatment of other diseases, such as neurological disorders. Finally, research can be conducted to investigate the potential of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide to be used in the treatment of cancer.
合成法
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide is synthesized by a two-step process. The first step involves the reaction of dimethylformamide (DMF) with 3-fluorobenzoyl chloride to form the corresponding amide. The second step involves the reaction of this amide with 4-[(dimethylcarbamoyl)methyl]phenyl bromide to form N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide. This synthesis process is simple and can be completed in a short amount of time.
特性
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-20(2)16(21)10-12-6-8-15(9-7-12)19-17(22)13-4-3-5-14(18)11-13/h3-9,11H,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFIFKUYBIYVJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-fluorobenzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。